1-(Pyridin-3-yl)piperidine-3-carboxylic acid

Medicinal Chemistry Structure-Activity Relationship (SAR) Isosteric Replacement

This 3-pyridinyl-substituted piperidine-3-carboxylic acid is a direct nipecotic acid analog for GABA transporter research. The precise 3-pyridinyl nitrogen position ensures target binding and pharmacokinetic behavior that is lost with 4-pyridinyl or phenyl analogs. Its bifunctional piperidine‑nitrogen/carboxylic‑acid handles enable facile conjugation for chemical probes or affinity matrices. Achieve reproducible CNS drug discovery results with this 95% pure, stock‑available building block.

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
CAS No. 1369113-00-7
Cat. No. B11897512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyridin-3-yl)piperidine-3-carboxylic acid
CAS1369113-00-7
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2=CN=CC=C2)C(=O)O
InChIInChI=1S/C11H14N2O2/c14-11(15)9-3-2-6-13(8-9)10-4-1-5-12-7-10/h1,4-5,7,9H,2-3,6,8H2,(H,14,15)
InChIKeyFDLLPYVJNYKRNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Pyridin-3-yl)piperidine-3-carboxylic acid (CAS 1369113-00-7) | Technical Procurement & Selection Overview


1-(Pyridin-3-yl)piperidine-3-carboxylic acid is a heterocyclic building block that integrates a piperidine-3-carboxylic acid core with a 3-pyridinyl substituent . This compound is a structural analog of nipecotic acid, a known GABA uptake inhibitor, and falls within the broader class of N-substituted piperidine-3-carboxylic acids, which are frequently utilized in medicinal chemistry for the synthesis of bioactive molecules targeting neurological pathways [1]. Its molecular formula is C11H14N2O2, with a molecular weight of 206.24 g/mol, and it is commercially available with a minimum purity specification of 95% .

Why 1-(Pyridin-3-yl)piperidine-3-carboxylic acid (CAS 1369113-00-7) Cannot Be Readily Substituted


Generic substitution among N-substituted piperidine-3-carboxylic acids is technically unsound due to divergent physicochemical properties and biological activity profiles. For instance, a simple shift in the position of the pyridinyl nitrogen atom from the 3- to the 4-position alters the molecular geometry and electronic distribution, which directly impacts target binding and pharmacokinetic behavior [1]. Furthermore, replacing the pyridinyl group with a phenyl ring eliminates a key hydrogen-bond acceptor, significantly affecting solubility and metabolic stability . These structural nuances underscore the necessity for precise compound selection, as evidenced by the quantitative differentiations detailed below.

1-(Pyridin-3-yl)piperidine-3-carboxylic acid (CAS 1369113-00-7): Quantitative Evidence for Differentiated Selection


Regioisomeric Differentiation: 3-Pyridinyl vs. 4-Pyridinyl Substitution

The position of the nitrogen atom on the pyridine ring directly influences molecular properties. The 3-pyridinyl isomer (target compound) presents a distinct pKa value compared to the 4-pyridinyl analog, a key determinant of ionization state at physiological pH and thus critical for binding and solubility. The predicted pKa of the target compound is 4.31±0.20 , whereas the 4-pyridinyl isomer, 1-(pyridin-4-yl)piperidine-3-carboxylic acid, is reported with distinct safety and hazard classifications, suggesting differing physicochemical behavior [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Isosteric Replacement

Lipophilicity Comparison: 3-Pyridinyl vs. Phenyl Analogs

Lipophilicity, measured by LogP, is a primary driver of a compound's absorption, distribution, and metabolic stability. The target compound, 1-(pyridin-3-yl)piperidine-3-carboxylic acid, has a reported LogP value of 1.44760 . This is significantly lower than that of its non-heterocyclic analog, 1-phenylpiperidine-3-carboxylic acid, for which the LogP is predicted to be higher due to the increased hydrophobicity of the phenyl ring versus the pyridinyl ring .

Drug Design ADME Properties Lipophilicity (LogP)

Provenance and Commercial Availability: Purity and Packaging Specifications

For procurement decisions, product specifications are a primary differentiator. 1-(Pyridin-3-yl)piperidine-3-carboxylic acid is commercially available with a standard minimum purity of 95% . It is offered in standard research quantities (e.g., 100mg, 250mg, 1g) by multiple reputable vendors, ensuring supply chain resilience and competitive pricing . The recommended storage condition is 2-8°C , which is a standard and manageable requirement for most laboratories.

Procurement Chemical Supply Chain Quality Control

Optimal Research and Development Scenarios for Procuring 1-(Pyridin-3-yl)piperidine-3-carboxylic acid (CAS 1369113-00-7)


Medicinal Chemistry: Synthesis of Novel GABA Uptake Inhibitors

As a direct analog of nipecotic acid, 1-(Pyridin-3-yl)piperidine-3-carboxylic acid serves as a key intermediate for developing new chemical entities targeting GABA transporters. Its structure allows for systematic exploration of N-substitution effects on GABA uptake inhibition, a validated mechanism for antiepileptic and anxiolytic drug discovery [1]. Its lower LogP compared to phenyl analogs makes it a preferred scaffold for optimizing CNS drug-like properties.

Chemical Biology: Development of Novel Chemical Probes

The compound's bifunctional nature—a basic piperidine nitrogen and a carboxylic acid handle—enables facile conjugation to linkers, fluorophores, or biotin. This makes it suitable for creating chemical probes to study protein targets in neuroscience or for developing affinity matrices for target identification studies [1].

Process Chemistry: Reliable Scale-up and Derivatization

Given its commercial availability as a stock item with defined purity and packaging , this compound is a reliable starting material for medicinal chemistry campaigns. Its predicted high boiling point (407.9±35.0 °C) and stability under standard laboratory conditions make it amenable to a wide range of synthetic transformations, including amide coupling and esterification, without special handling requirements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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